Luseogliflozin hydrate is derived from a class of medications known as gliflozins, which are specifically designed to target the sodium-glucose co-transporter 2. This compound has been studied extensively in clinical settings and has shown promising results in managing blood sugar levels in diabetic patients. Its chemical structure is characterized as a glucose C-glycoside analog, where the endocyclic oxygen atom is substituted by a sulfur atom, enhancing its pharmacological properties .
The synthesis of luseogliflozin hydrate involves several key steps. The initial phase typically includes the formation of a glycoside through C-glycosylation reactions. The process can utilize various reagents and conditions to achieve high yields and purity. For instance, hexamethyldisilazane is often employed for silylation, providing a more efficient one-pot synthesis compared to traditional methods using trimethylsilylchloride .
The synthetic route may include:
Luseogliflozin hydrate possesses a unique molecular structure that contributes to its function as an SGLT2 inhibitor. The molecular formula is , with a molecular weight of approximately 405.49 g/mol. The compound features a sulfur atom replacing the oxygen in the glucose structure, which enhances its binding affinity to the sodium-glucose co-transporter.
The three-dimensional conformation of luseogliflozin can be analyzed using computational chemistry methods, revealing insights into its interaction with biological targets.
Luseogliflozin undergoes various chemical reactions during its synthesis and metabolic processes. Key reactions include:
Luseogliflozin exerts its pharmacological effects primarily through the inhibition of SGLT2 in the proximal renal tubules. This inhibition leads to:
Luseogliflozin hydrate exhibits several notable physical and chemical properties:
Relevant data regarding these properties are essential for pharmaceutical formulation and quality control processes.
Luseogliflozin hydrate is primarily utilized in clinical settings for:
Luseogliflozin’s molecular structure comprises a glucose-mimetic thioglucoside unit linked to a lipophilic aglycone moiety (4-ethoxybenzyl-2-methoxy-4-methylphenyl). This configuration enables competitive inhibition at SGLT2’s glucose-binding site:
Table 1: Structural Features of Luseogliflozin Hydrate Driving SGLT2 Selectivity
| Structural Element | Target Interaction Site | Functional Role |
|---|---|---|
| Thio-glycoside bond (C1–S) | Q457 (hSGLT2) | Enhanced H-bonding; metabolic stability |
| 4-Ethoxybenzyl group | TM13 (F98, F453) | Hydrophobic stabilization via π–π stacking |
| Ortho-chloro substituent | W289, H290 (hSGLT2) | Hydrophobic pocket occupancy |
| 6’-Methoxy group | Steric gate (hSGLT2 vs. hSGLT1) | Selectivity filter by spatial exclusion |
Luseogliflozin exhibits high-affinity, competitive inhibition of hSGLT2 with slow dissociation kinetics:
Table 2: Inhibition Kinetics of Luseogliflozin Hydrate vs. Reference SGLT2 Inhibitors
| Compound | Ki (nM) (hSGLT2) | IC50 (nM) (hSGLT2) | SGLT2/SGLT1 Selectivity Ratio |
|---|---|---|---|
| Luseogliflozin | 1.10 | 2.26 | 1:1,650 |
| Dapagliflozin | 1.20 | 1.10 | 1:1,200 |
| Empagliflozin | 3.10 | 3.10 | 1:2,600 |
| Canagliflozin | 2.70 | 4.40 | 1:250 |
Luseogliflozin’s thio-glycoside scaffold confers distinct pharmacological advantages over O-glycoside inhibitors (e.g., dapagliflozin, empagliflozin):
Table 3: Pharmacological Comparison of Thio-Glycoside and O-Glycoside SGLT2 Inhibitors
| Property | Thio-Glycoside (Luseogliflozin) | O-Glycoside (Dapagliflozin) | Functional Implication |
|---|---|---|---|
| Anomeric Bond Energy | 272 kJ/mol (C–S) | 368 kJ/mol (C–O) | Enhanced metabolic stability |
| β-Glucosidase Half-life | >120 min | 25–40 min | Reduced intestinal hydrolysis |
| SGLT2 Residence Time | 7 hours | 1.5–2 hours | Prolonged target engagement |
| UGE (5 mg dose) | 70.9 g/day | 52–60 g/day | Superior glucosuric effect |
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2